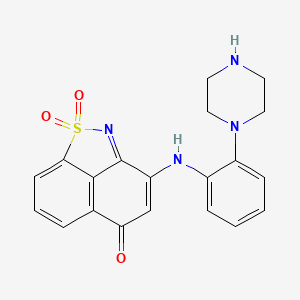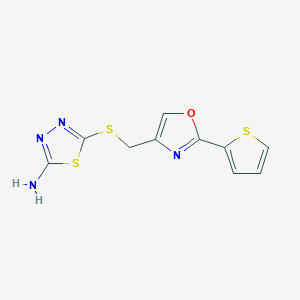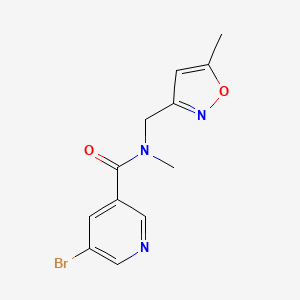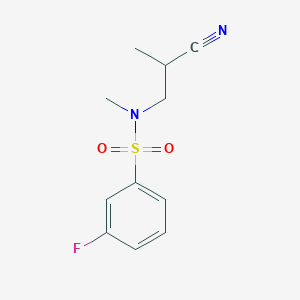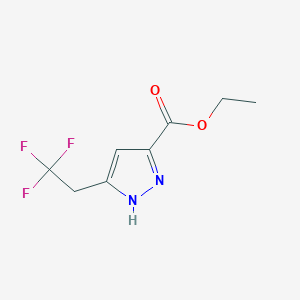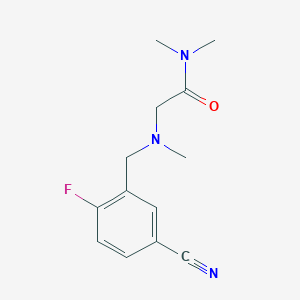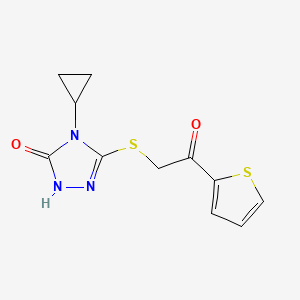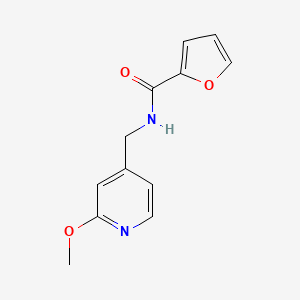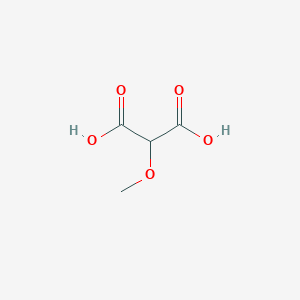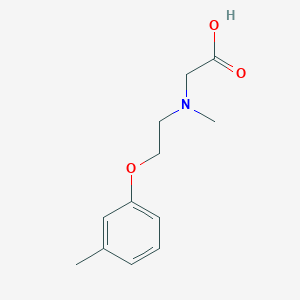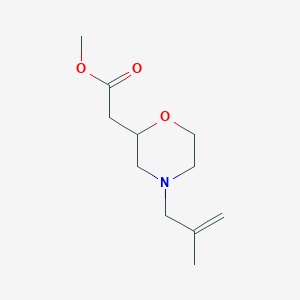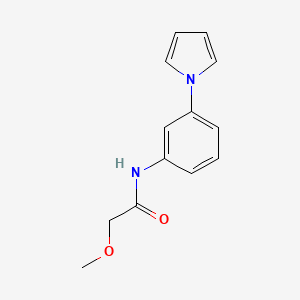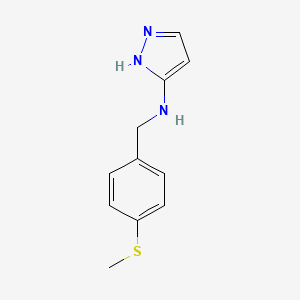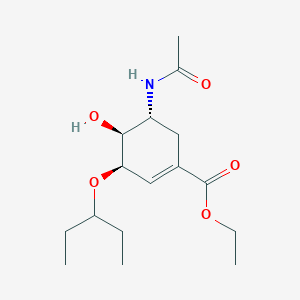
Ethyl (3R,4S,5R)-5-acetamido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3R,4S,5R)-5-acetamido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural features and potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R,4S,5R)-5-acetamido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions.
Introduction of the acetamido group: This step involves the acylation of an amine group using acetic anhydride or acetyl chloride.
Etherification: The pentan-3-yloxy group is introduced via an etherification reaction, typically using an alkyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3R,4S,5R)-5-acetamido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, potassium permanganate.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, bases like NaOH or KOH.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Ethyl (3R,4S,5R)-5-acetamido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of antiviral drugs.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of Ethyl (3R,4S,5R)-5-acetamido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its therapeutic effects. For example, it may act as an inhibitor of viral neuraminidase, preventing the release of viral particles from infected cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (3R,4S,5R)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
- Ethyl (3R,4S,5R)-5-azido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
- Ethyl (3R,4S,5R)-5-acetamido-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
Uniqueness
Ethyl (3R,4S,5R)-5-acetamido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is unique due to its specific structural features, such as the presence of both acetamido and hydroxyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H27NO5 |
|---|---|
Poids moléculaire |
313.39 g/mol |
Nom IUPAC |
ethyl (3R,4S,5R)-5-acetamido-4-hydroxy-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H27NO5/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(15(14)19)17-10(4)18/h9,12-15,19H,5-8H2,1-4H3,(H,17,18)/t13-,14-,15+/m1/s1 |
Clé InChI |
XXASCENXARITQN-KFWWJZLASA-N |
SMILES isomérique |
CCC(CC)O[C@@H]1C=C(C[C@H]([C@@H]1O)NC(=O)C)C(=O)OCC |
SMILES canonique |
CCC(CC)OC1C=C(CC(C1O)NC(=O)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


